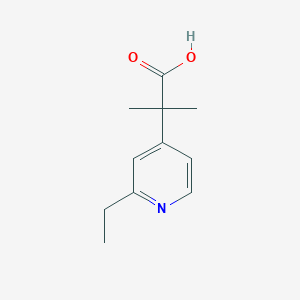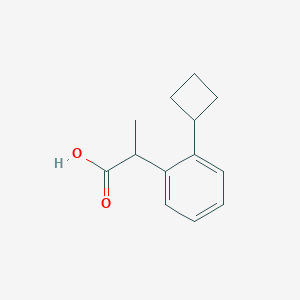![molecular formula C8H2Br2O4S2 B13074953 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method includes the bromination of thieno[3,2-b]thiophene-2-carboxylic acid using bromine in water and acetic acid . Another approach involves the halogen dance reaction of 2,5-dibromothieno[3,2-b]thiophene with lithium diisopropyl amide (LDA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis can be achieved by optimizing the reaction conditions used in laboratory-scale syntheses, such as controlling the temperature, reaction time, and concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be selectively reduced to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine in water and acetic acid.
Reduction: Zinc in acetic acid.
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]thiophene derivatives.
Reduction Products: 3,6-dibromothieno[3,2-b]thiophene.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid has several scientific research applications, including:
Organic Electronics: Used as a building block for semiconducting materials and conjugated polymers.
Photovoltaic Materials: Employed in the synthesis of conjugated photovoltaic materials.
Supramolecular Chemistry: Utilized in the synthesis of supramolecules.
Wirkmechanismus
The mechanism of action of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s bromine atoms and thiophene rings play a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific bromination pattern and carboxylic acid functional groups, which provide distinct electronic properties and reactivity compared to other thieno[3,2-b]thiophene derivatives.
Eigenschaften
Molekularformel |
C8H2Br2O4S2 |
|---|---|
Molekulargewicht |
386.0 g/mol |
IUPAC-Name |
2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H2Br2O4S2/c9-5-1(7(11)12)3-4(16-5)2(8(13)14)6(10)15-3/h(H,11,12)(H,13,14) |
InChI-Schlüssel |
DDOGSJWBQYTGKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC2=C1SC(=C2C(=O)O)Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)


![3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)




![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
